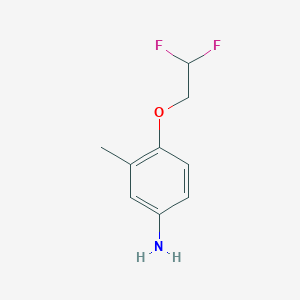

4-(2,2-Difluoroethoxy)-3-methylaniline

Description

4-(2,2-Difluoroethoxy)-3-methylaniline is a fluorinated aromatic amine characterized by a benzene ring substituted with a methyl group at the 3-position and a 2,2-difluoroethoxy group at the 4-position. This compound is of significant interest in pharmaceutical and agrochemical research due to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, lipophilicity, and bioavailability compared to non-fluorinated analogs . The compound is synthesized via nucleophilic aromatic substitution or coupling reactions, often involving palladium-catalyzed cross-coupling methodologies . Its hydrochloride salt (CAS: 1431965-74-0) is commercially available with a purity ≥97% .

Properties

IUPAC Name |

4-(2,2-difluoroethoxy)-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO/c1-6-4-7(12)2-3-8(6)13-5-9(10)11/h2-4,9H,5,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCVGBSRSNKVSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)-3-methylaniline typically involves the introduction of the difluoroethoxy group to the aniline ring. One common method is the reaction of 3-methylaniline with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)-3-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-(2,2-Difluoroethoxy)-3-methylaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-3-methylaniline involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s ability to form hydrogen bonds, which may influence its binding affinity to enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 4-(2,2-Difluoroethoxy)-3-methylaniline, a comparative analysis with structurally related aniline derivatives is provided below.

Structural and Functional Group Variations

Physicochemical Properties

- Lipophilicity: The 2,2-difluoroethoxy group in this compound enhances lipophilicity (logP ~2.8) compared to non-fluorinated analogs like 4-methylphenoxy derivatives (logP ~2.1) . This property is critical for membrane permeability in drug candidates.

- Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability. For example, this compound derivatives decompose above 250°C, whereas methoxyethoxy analogs (e.g., 5-(2-methoxyethoxy)-4-(trifluoromethyl)aniline) degrade at ~200°C .

- Solubility : The difluoroethoxy group reduces aqueous solubility compared to hydroxyl or methoxy substituents but improves solubility in organic solvents like acetonitrile and dioxane .

Key Research Findings

- Crystallographic Data: Derivatives like 2-(3,4-dicyanophenoxy)-3-methoxybenzaldehyde exhibit planar aromatic systems with intermolecular hydrogen bonding, a feature less pronounced in fluorinated analogs due to steric and electronic effects .

- Catalytic Challenges : Low yields in fluorinated aniline syntheses (e.g., 14% in borylation reactions) highlight the need for optimized catalysts, such as bulky phosphine ligands, to mitigate steric hindrance .

Biological Activity

4-(2,2-Difluoroethoxy)-3-methylaniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C10H12F2N

- Molecular Weight : 201.21 g/mol

- CAS Number : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The difluoroethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways critical for various physiological processes.

Biological Activities

The compound exhibits several biological activities that are noteworthy:

- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the activation of caspase pathways.

- Antimicrobial Properties : Research has shown that it can inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in vitro, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

In Vitro Studies :

- A study published in Journal of Medicinal Chemistry reported that the compound exhibited significant cytotoxicity against a panel of cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating promising anticancer potential .

- Another research article focused on its antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing inhibition zones of 15 mm and 12 mm respectively when tested at a concentration of 100 µg/mL .

- In Vivo Studies :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.